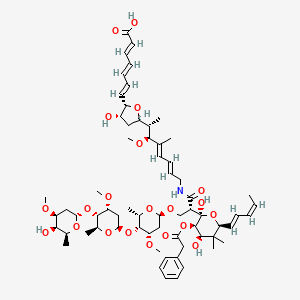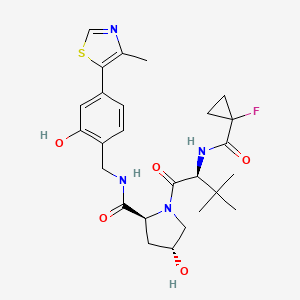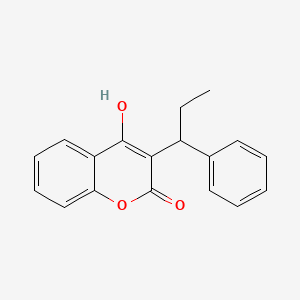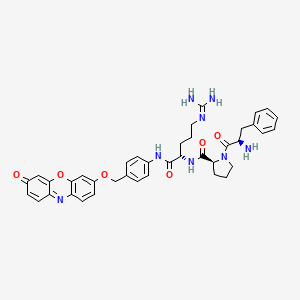
PMPMEase-IN L-23
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PMPMEase-IN L-23 is a novel inhibitor of prenylated methylated protein methyl esterase (PMPMEase), a key enzyme in the reversible methylation/demethylation step in the protein prenylation pathway.
Wissenschaftliche Forschungsanwendungen
Inhibition and Cell Degeneration Potency
PMPMEase-IN L-23, also known as S-trans-geranylated 2-thioethanesulfonyl fluorides, has been identified as a potent inhibitor of polyisoprenylated methylated protein methyl esterase (PMPMEase). This compound has been shown to induce cell degeneration in human neuroblastoma SH-SY5Y cells. It is a specific inhibitor that has a significantly higher affinity for PMPMEase compared to other inhibitors like PMSF and L-28, due to its polyisoprenyl derivatization. This increased affinity correlates with the hydrophobic nature of the PMPMEase active site (Aguilar et al., 2010).
Role in Cancer Research
This compound's role in cancer research is highlighted by its potential in targeting the PMPMEase enzyme, which is involved in various cancer pathways. PMPMEase overexpression and hyperactivity are linked to cancer progression, making it a viable target for cancer therapy. Studies have shown that specific PMPMEase inhibitors like L-23 can induce apoptosis in cancer cells, disrupt actin filament assembly, inhibit cell migration, and alter the transcription of cancer-related genes (Amissah et al., 2014). This highlights the potential of this compound in lung cancer treatment and as a biomarker for the disease.
Implications in Prostate Cancer
Research indicates that PMPMEase, the target of this compound, plays a significant role in prostate cancer. The enzyme's overexpression and heightened activity are observed in prostate cancer cells, suggesting its involvement in the disease's progression and metastasis. Inhibition of PMPMEase can lead to apoptosis and disrupted cell migration in prostate cancer cells, indicating the therapeutic potential of this compound in treating metastatic prostate cancer (Poku et al., 2014).
Research on Other Cancers
This compound's efficacy extends to other forms of cancer as well. It disrupts the function of polyisoprenylated proteins, which are implicated in about 30% of cancers. The compound's ability to inhibit PMPMEase and induce cancer cell death makes it a potential therapeutic agent for various types of cancer, including colorectal and breast cancer (Amissah et al., 2013).
Eigenschaften
CAS-Nummer |
1190196-76-9 |
|---|---|
Molekularformel |
C12H21FO2S2 |
Molekulargewicht |
280.4164 |
IUPAC-Name |
2-trans-Geranylthioethanesulfonyl fluoride |
InChI |
InChI=1S/C12H21FO2S2/c1-11(2)5-4-6-12(3)7-8-16-9-10-17(13,14)15/h5,7H,4,6,8-10H2,1-3H3/b12-7+ |
InChI-Schlüssel |
TZWRSKIJUFQCKJ-KPKJPENVSA-N |
SMILES |
O=S(CCSC/C=C(CC/C=C(C)\C)\C)(F)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PMPMEase-IN L-23 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



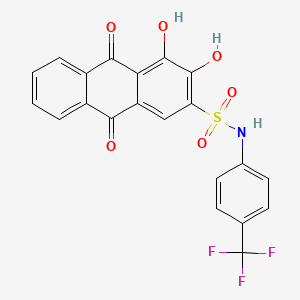
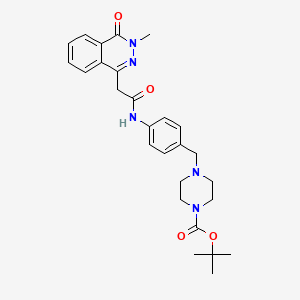
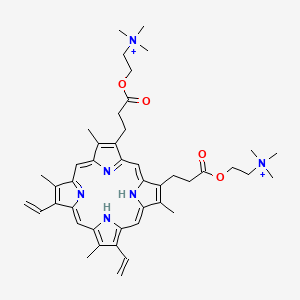
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
![4-(((1R,2R)-1-hydroxy-2,3-dihydro-1H,1'H-[2,2'-biinden]-2-yl)methyl)benzoic acid](/img/structure/B610077.png)
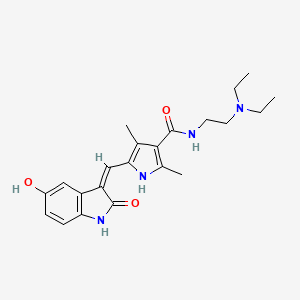
![N-(6,6-dimethyl-5-(1-methylpiperidine-4-carbonyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B610080.png)
